molecular formula C19H18FN3O4 B4064621 2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide

2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide

Cat. No. B4064621
M. Wt: 371.4 g/mol
InChI Key: LKEJXGOUHRVHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide is a useful research compound. Its molecular formula is C19H18FN3O4 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide is 371.12813423 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Imaging

A study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds showed high affinity for Aβ(1-42) aggregates and demonstrated significant potential in detecting Aβ plaques in the living human brain, suggesting their use as PET agents (Cui et al., 2012).

Serotonin 1A Receptors in Alzheimer's Disease

Another study by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT1A) molecular imaging probe in conjunction with PET for quantifying 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in hippocampi and raphe nuclei in Alzheimer's disease patients, correlating these decreases with worsening clinical symptoms (Kepe et al., 2006).

Imaging the Sigma2 Receptor Status of Solid Tumors

Tu et al. (2007) synthesized a series of fluorine-containing benzamide analogs as candidate ligands for PET imaging of the sigma-2 receptor status of solid tumors. These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their applicability in imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Synthesis and Characterization of New Antimicrobial Agents

Helal et al. (2013) synthesized a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, screening them for their antibacterial and antifungal activities. Some compounds showed significant antimicrobial activities, indicating their potential as new antimicrobial agents (Helal et al., 2013).

properties

IUPAC Name

2-fluoro-N-[3-[(5-methoxy-1,3-benzoxazol-2-yl)methylamino]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4/c1-26-12-6-7-16-15(10-12)23-18(27-16)11-22-17(24)8-9-21-19(25)13-4-2-3-5-14(13)20/h2-7,10H,8-9,11H2,1H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEJXGOUHRVHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)CNC(=O)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide
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2-fluoro-N-(3-{[(5-methoxy-1,3-benzoxazol-2-yl)methyl]amino}-3-oxopropyl)benzamide

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